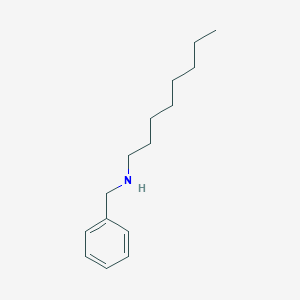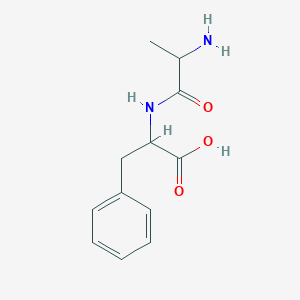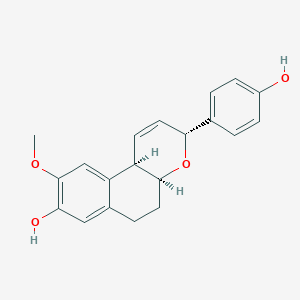
フェネチルアミン, α-メチル-N-プロピル-, 塩酸塩
概要
説明
N-プロピルアンフェタミン(塩酸塩)は、フェネチルアミンおよびアンフェタミン化学クラスに属する向精神薬です。 これは興奮剤として作用し、1970年代に、他のアンフェタミンの代謝に関する研究と比較ツールとして、主に開発されました
科学的研究の応用
N-Propylamphetamine (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of amphetamines.
Medicine: Investigated for its potential therapeutic applications and its effects on neurotransmitter release.
Industry: Utilized in the development of new synthetic routes and the production of related compounds.
作用機序
N-プロピルアンフェタミン(塩酸塩)は、中枢神経系への興奮剤として作用することで、その効果を発揮します。 この化合物は、主にドーパミン、ノルエピネフリン、セロトニンなどの神経伝達物質の放出を標的にしています。 これは、次のことにより、これらの神経伝達物質の放出を増加させます。
再取り込み阻害: 神経伝達物質のシナプス前ニューロンへの再取り込みをブロックします。
放出促進: シナプス小胞からの神経伝達物質の放出を刺激します。
受容体結合: 特定の受容体と相互作用して、神経伝達物質の活性を高めます.
生化学分析
Biochemical Properties
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is responsible for the oxidative deamination of monoamines. The interaction between Phenethylamine, alpha-methyl-N-propyl-, hydrochloride and MAO-B leads to the formation of phenylacetic acid, a primary urinary metabolite . Additionally, this compound may interact with trace amine-associated receptor 1 (TAAR1), influencing monoamine neurotransmission .
Cellular Effects
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to regulate monoamine neurotransmission by binding to TAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions can lead to changes in neurotransmitter release and reuptake, affecting overall cellular communication and function.
Molecular Mechanism
The molecular mechanism of action of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to TAAR1, a G protein-coupled receptor, leading to the activation of intracellular signaling cascades . Additionally, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride inhibits VMAT2, preventing the uptake of monoamines into synaptic vesicles and increasing their availability in the synaptic cleft . These molecular interactions contribute to the compound’s stimulant effects on the central nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to Phenethylamine, alpha-methyl-N-propyl-, hydrochloride in in vitro or in vivo studies has shown potential alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit stimulant effects, enhancing locomotor activity and increasing alertness . At higher doses, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride can lead to toxic or adverse effects, including hyperthermia, neurotoxicity, and cardiovascular complications . These dosage-dependent effects highlight the importance of careful dose management in experimental studies.
Metabolic Pathways
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is involved in several metabolic pathways, primarily mediated by MAO-B . The oxidative deamination of this compound by MAO-B results in the formation of phenylacetic acid, which is subsequently excreted in the urine . This metabolic pathway is crucial for the clearance of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride within cells and tissues involve various transporters and binding proteins. This compound is known to interact with VMAT2, which facilitates its uptake into synaptic vesicles . Additionally, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride may bind to plasma proteins, influencing its distribution and localization within different tissues . These interactions play a critical role in determining the compound’s bioavailability and pharmacological effects.
Subcellular Localization
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of monoamine neurons . The targeting of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride to these subcellular compartments is facilitated by its interactions with VMAT2 and other transporters . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
準備方法
合成経路と反応条件: N-プロピルアンフェタミン(塩酸塩)の合成は、通常、アンフェタミンをプロピル基でアルキル化することにより行われます。 このプロセスは、次のように要約できます。
出発物質: アンフェタミン。
試薬: プロピルハライド(例:プロピルブロミドまたはプロピルクロリド)。
触媒: 水酸化ナトリウムまたは水酸化カリウムなどの強塩基。
溶媒: トルエンまたはエタノールなどの有機溶媒。
反応条件: 反応は、完全なアルキル化を保証するために、還流条件下で行われます。
工業生産方法: N-プロピルアンフェタミン(塩酸塩)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、以下が含まれます。
バルク反応器: 大規模な反応器が、増加した反応物の量を処理するために使用されます。
精製: 製品は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度レベルを実現します。
品質管理: 最終製品の均一性と安全性を確保するために、厳格な品質管理対策が実施されます。
化学反応の分析
反応の種類: N-プロピルアンフェタミン(塩酸塩)は、次のものを含むさまざまな化学反応を起こします。
酸化: 化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応により、化合物は対応するアルコールまたはアミンに変換できます。
置換: N-プロピルアンフェタミン(塩酸塩)は、プロピル基が他の官能基で置き換えられる置換反応を起こすことができます。
一般的な試薬と条件:
酸化試薬: 過マンガン酸カリウム、三酸化クロム。
還元試薬: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: 塩素または臭素などのハロゲン化剤。
主要な生成物: これらの反応から生成される主要な生成物には、ケトン、アルコール、アミン、および置換アンフェタミンが含まれます。
4. 科学研究の応用
N-プロピルアンフェタミン(塩酸塩)には、次のような科学研究の応用がいくつかあります。
化学: アンフェタミンを検出および定量するための、分析化学における基準物質として使用されます.
生物学: 中枢神経系への影響と、アンフェタミンの代謝を理解するためのモデル化合物としての可能性について研究されています.
医学: 潜在的な治療用途と、神経伝達物質放出への影響について調査されています。
産業: 新しい合成経路の開発と、関連する化合物の製造に利用されています。
類似化合物との比較
N-プロピルアンフェタミン(塩酸塩)は、次のようないくつかの類似化合物と比較することができます。
アンフェタミン: 神経伝達物質放出に対する親和性が高い、より強力な興奮剤です。
メタンフェタミン: より強い興奮効果と、乱用される可能性が高いことで知られています。
エチルアンフェタミン: 構造は似ていますが、プロピル基ではなくエチル基があり、薬理作用が異なります.
独自性: N-プロピルアンフェタミン(塩酸塩)は、プロピル基での特定の置換により、他のアンフェタミンと比較して、効力と効果が異なります。 これは、ラットのさまざまなテストにおけるパフォーマンスを阻害する上で、N-エチルアンフェタミンの約4分の1の効力を有しています .
特性
IUPAC Name |
1-phenyl-N-propylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSZJVPOQFTJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51799-32-7 (Parent) | |
| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90949474 | |
| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26640-61-9 | |
| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is phenethylamine, alpha-methyl-N-propyl-, hydrochloride used in the analysis of amphetamines?
A1: Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is utilized as a homologous standard in the gas chromatographic analysis of amphetamine and methamphetamine in biological samples like blood and urine []. This means it shares a similar chemical structure with the target analytes, allowing for accurate quantification. Adding a known amount of this standard to the sample before extraction and analysis helps account for potential losses during the process. By comparing the peak area ratios of the target analytes to the standard, researchers can accurately determine the concentration of amphetamine and methamphetamine in the sample.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)










![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)


